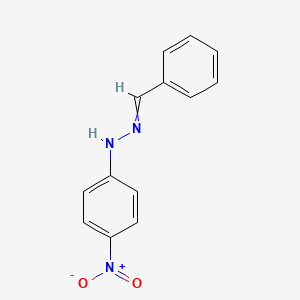









|
REACTION_CXSMILES
|
CN([C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1)CCCCCCCCCCCO.[N+:23]([C:26]1[CH:31]=[CH:30][C:29]([NH:32][NH2:33])=[CH:28][CH:27]=1)([O-:25])=[O:24].C(O)(=O)C>O>[N+:23]([C:26]1[CH:27]=[CH:28][C:29]([NH:32][N:33]=[CH:19][C:18]2[CH:17]=[CH:16][CH:15]=[CH:22][CH:21]=2)=[CH:30][CH:31]=1)([O-:25])=[O:24]
|


|
Name
|
4-[N-methyl-N-(11-hydroxyundecyl)-amino]-benzaldehyde
|
|
Quantity
|
8.62 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCCCCCCCCCO)C1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
4.33 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
ice water
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
CUSTOM
|
|
Details
|
had been removed from the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction product, which had now precipitated
|
|
Type
|
CUSTOM
|
|
Details
|
was separated off
|
|
Type
|
CUSTOM
|
|
Details
|
subjected to preliminary purification
|
|
Type
|
CUSTOM
|
|
Details
|
The prepurified product was then purified by flash chromatography on silica gel
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of hexane and ethyl acetate in a volume ratio of 6:4
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN=CC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 28% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |